molecular formula C8H6FN B118529 4-Fluoro-2-methylbenzonitrile CAS No. 147754-12-9

4-Fluoro-2-methylbenzonitrile

Cat. No.: B118529
CAS No.: 147754-12-9
M. Wt: 135.14 g/mol
InChI Key: BJBXUIUJKPOZLV-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H6FN. It is a derivative of benzonitrile, characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 2-position on the benzene ring. This compound appears as a white to light yellow crystalline powder and is used as an intermediate in various chemical syntheses .

Scientific Research Applications

4-Fluoro-2-methylbenzonitrile is utilized in multiple scientific research fields:

Safety and Hazards

4-Fluoro-2-methylbenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-fluorotoluene with copper(I) cyanide in N,N-dimethylformamide. This method avoids the use of toxic and hazardous reagents, making it more commercially viable .

Industrial Production Methods: . This method is efficient and scalable, suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylbenzonitrile largely depends on its application. For instance, in the synthesis of trelagliptin succinate, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved are specific to the final product synthesized from this compound .

Comparison with Similar Compounds

  • 2-Fluoro-4-methylbenzonitrile
  • 4-Fluoro-2-chlorobenzonitrile
  • 4-Fluoro-2-methylbenzoic acid

Comparison: 4-Fluoro-2-methylbenzonitrile is unique due to the specific positioning of the fluorine and methyl groups, which influence its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in terms of stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-fluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBXUIUJKPOZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396948
Record name 4-Fluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147754-12-9
Record name 4-Fluoro-2-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147754-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-5-fluorotoluene (2) (3.5 g, 18.5 mmol) and CuCN (2 g, 22 mmol) in DMF (100 mL) was refluxed for 24 hours. The reaction was diluted with water and extracted with hexane. The organics were dried over MgSO4 and the solvent removed to give product 3 (yield 60%). 1H-NMR (400 MHz, CDCl3): δ 7.60 (dd, J=5.6, 8.8 Hz, 1H), 6.93-7.06 (m, 2H), 2.55 (s, 3H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

Compound B was prepared by refluxing a mixture of 2-bromo-5-fluoro-toluene (Compound A) (3.5 g, 18.5 mmol) and CuCN (2 g, 22 mmol) in DMF (100 mL) for 24 hours. The reaction was diluted with water and extracted with hexane. The organics were dried over MgSO4 and the solvent removed to give product B (yield 60%). 1H-NMR (400 MHz, CDCl3): δ 7.60 (dd, J=5.6, 8.8 Hz, 1H), 6.93-7.06 (m, 2H), 2.55 (s, 3H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CuCN
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into 20 ml of DMF was dissolved 10 g of 1-bromo-4-fluoro-2-methylbenzene, and then 0.2 ml of water was added. Then, 3.72 g of zinc cyanide, 484 mg of 1,1′-bis(diphenylphosphino)ferrocene, and 484 mg of tris(dibenzylideneacetone)dipalladium were added thereto under an argon stream, followed by 2 hours of stirring at 140° C. The reaction solution was ice-cooled, ammonium chloride, aqueous ammonia, and water were added thereto, and the resulting solid was collected by filtration. Then, the solid was washed with methanol and the washing liquid was concentrated to obtain 5.7 g of the title compound as a solid.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
zinc cyanide
Quantity
3.72 g
Type
catalyst
Reaction Step Three
Quantity
484 mg
Type
catalyst
Reaction Step Three
Quantity
484 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Fluoro-2-methylbenzonitrile in the synthesis of Trelagliptin Succinate, and what synthetic challenges are associated with its use?

A1: this compound serves as a key starting material in the multi-step synthesis of Trelagliptin Succinate. [, ] Specifically, it undergoes a bromination reaction to yield 2-bromomethyl-4-fluorobenzonitrile, which subsequently reacts with 6-chloro-3-methyluracil. [, ] This reaction sequence ultimately leads to the formation of the dihydropyrimidine core structure found in Trelagliptin.

Q2: Have any specific catalysts been identified that improve the synthesis of Trelagliptin Succinate using this compound?

A2: Yes, research indicates that adding catalysts like diethyl phosphite, dimethyl phosphite, or diphenyl phosphite during the reaction of 2-bromomethyl-4-fluorobenzonitrile (derived from this compound) with 6-chloro-3-methyluracil significantly enhances the process. [] These catalysts enable a higher yield of the desired product with increased purity, eliminating the need for isolating and purifying the intermediate 2-bromomethyl-4-fluorobenzonitrile. This streamlined approach is advantageous for industrial-scale production due to reduced cost and complexity.

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